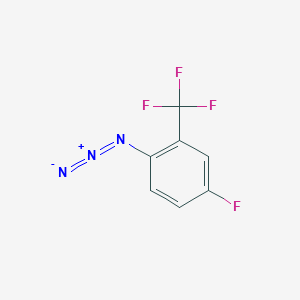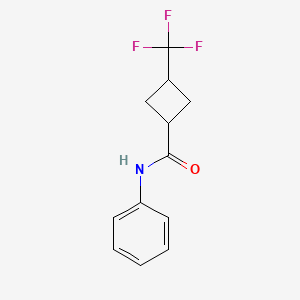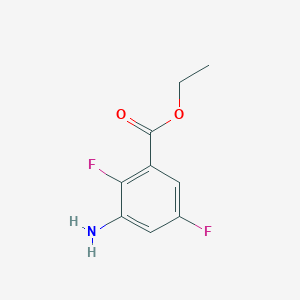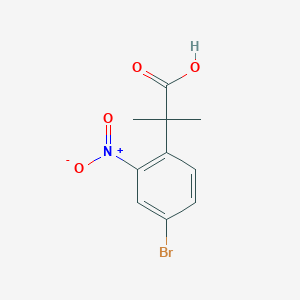
1-Azido-4-fluoro-2-(trifluoromethyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Azido-4-fluoro-2-(trifluoromethyl)benzene is a chemical compound with the molecular formula C7H3F4N3. It is a reactive intermediate used in the preparation of various chemical compounds, including polyfluorinated triazoles, biologically active molecules, and photosensitive materials. This compound is known for its unique structure, which includes an azido group, a fluoro group, and a trifluoromethyl group attached to a benzene ring.
Métodos De Preparación
The synthesis of 1-Azido-4-fluoro-2-(trifluoromethyl)benzene typically involves the introduction of the azido group to a fluorinated benzene derivative. One common method is the nucleophilic substitution reaction where a fluorinated benzene derivative is treated with sodium azide (NaN3) under appropriate conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
1-Azido-4-fluoro-2-(trifluoromethyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The azido group can be replaced by other nucleophiles, leading to the formation of different substituted benzene derivatives.
Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents like triphenylphosphine (PPh3) or lithium aluminum hydride (LiAlH4).
Common reagents used in these reactions include sodium azide, triphenylphosphine, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
1-Azido-4-fluoro-2-(trifluoromethyl)benzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of polyfluorinated triazoles and other complex organic molecules.
Biology: The compound is used in the development of biologically active molecules, including potential pharmaceuticals.
Medicine: Research is ongoing to explore its potential use in drug discovery and development.
Industry: It is used in the production of photosensitive materials and other specialized chemicals.
Mecanismo De Acción
The mechanism of action of 1-Azido-4-fluoro-2-(trifluoromethyl)benzene involves its reactivity due to the presence of the azido group. The azido group is highly reactive and can undergo various chemical transformations, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific application and the chemical reactions it undergoes .
Comparación Con Compuestos Similares
1-Azido-4-fluoro-2-(trifluoromethyl)benzene can be compared with other similar compounds, such as:
1-Azido-2-fluoro-4-(trifluoromethyl)benzene: Similar structure but with different positions of the fluoro and azido groups.
4-Azido-1-fluoro-2-(trifluoromethyl)benzene: Another isomer with different positions of the functional groups.
1-Azido-4-fluorobenzene: Lacks the trifluoromethyl group, making it less reactive in certain applications.
The uniqueness of this compound lies in its combination of the azido, fluoro, and trifluoromethyl groups, which confer specific reactivity and properties useful in various scientific and industrial applications.
Propiedades
Fórmula molecular |
C7H3F4N3 |
|---|---|
Peso molecular |
205.11 g/mol |
Nombre IUPAC |
1-azido-4-fluoro-2-(trifluoromethyl)benzene |
InChI |
InChI=1S/C7H3F4N3/c8-4-1-2-6(13-14-12)5(3-4)7(9,10)11/h1-3H |
Clave InChI |
VXGOCUXNRHFVJE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1F)C(F)(F)F)N=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(E)-3-(benzo[d][1,3]dioxol-5-ylamino)-N-benzyl-2-cyanoacrylamide](/img/structure/B15313785.png)

![5H,6H,7H-pyrrolo[3,4-c]pyridazin-3-ol dihydrobromide](/img/structure/B15313806.png)



![N-({6-chloro-8-methylimidazo[1,2-a]pyridin-2-yl}methyl)-N'-(2-phenoxy-1-phenylethyl)ethanediamide](/img/structure/B15313833.png)





![N-[(4-aminooxan-4-yl)methyl]-2-(2-methylindol-1-yl)acetamide;hydrochloride](/img/structure/B15313857.png)
